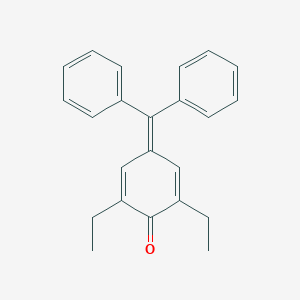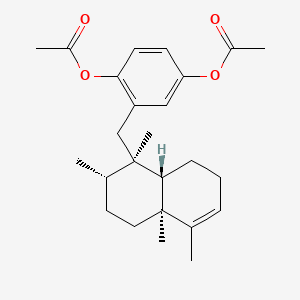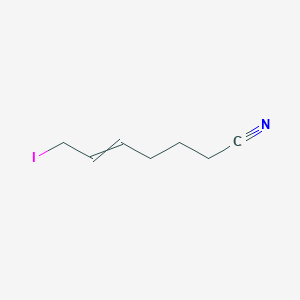![molecular formula C18H13BrO2Se B14590822 (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone CAS No. 61486-17-7](/img/structure/B14590822.png)
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is an organic compound that features a selenophene ring substituted with a 4-methoxyphenyl group and a 4-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone typically involves the following steps:
Formation of the Selenophene Ring: The selenophene ring can be synthesized through the reaction of elemental selenium with a suitable diene under controlled conditions.
Substitution Reactions: The 4-methoxyphenyl and 4-bromophenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone involves its interaction with specific molecular targets. The selenophene ring can interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could have significant biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)[5-(4-methylphenyl)selenophen-2-yl]methanone: Similar structure but with a methyl group instead of a methoxy group.
(4-Chlorophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone is unique due to the presence of both a bromine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61486-17-7 |
|---|---|
Molekularformel |
C18H13BrO2Se |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
(4-bromophenyl)-[5-(4-methoxyphenyl)selenophen-2-yl]methanone |
InChI |
InChI=1S/C18H13BrO2Se/c1-21-15-8-4-12(5-9-15)16-10-11-17(22-16)18(20)13-2-6-14(19)7-3-13/h2-11H,1H3 |
InChI-Schlüssel |
SAFDSWWZWAYPQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)





![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)





